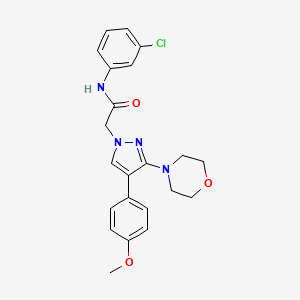![molecular formula C15H14N2O4S B2523257 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2379995-06-7](/img/structure/B2523257.png)
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of furan, thiophene, and oxazole rings within its structure contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with appropriate aldehydes, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents like acetonitrile or cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxazole ring can produce oxazoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or modulate receptor activity, thereby affecting cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma, also containing a thiophene ring.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9-5-11(17-21-9)15(19)16-7-12(18)14-6-10(8-22-14)13-3-2-4-20-13/h2-6,8,12,18H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFNTHMUQUIJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)


![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)


![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B2523190.png)


![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)
![1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2523195.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

